molecular formula C21H21BrClN3O2S B2870842 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide CAS No. 422288-27-5

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide

Cat. No.: B2870842
CAS No.: 422288-27-5
M. Wt: 494.83
InChI Key: DJGWGBKOCNNKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide is a synthetic quinazolinone derivative characterized by:

  • A hexanamide linker connecting the quinazolinone to a 2-chlorobenzyl substituent, enhancing lipophilicity and membrane permeability.
  • Molecular formula C₂₁H₂₂BrClN₃O₂S (calculated molecular weight: 513.84 g/mol).

Quinazolinones are known for antimicrobial, anticancer, and enzyme-inhibitory properties. The sulfanylidene (thiocarbonyl) group at position 2 increases metabolic stability compared to carbonyl analogs .

Properties

CAS No.

422288-27-5

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.83

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-9-10-18-16(12-15)20(28)26(21(29)25-18)11-5-1-2-8-19(27)24-13-14-6-3-4-7-17(14)23/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,27)(H,25,29)

InChI Key

DJGWGBKOCNNKDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Quinazolinone Core

Table 1: Substituent Variations in Quinazolinone Derivatives
Compound Name Position 6 Substituent Position 2 Functional Group N-Substituent Molecular Weight (g/mol)
Target Compound Br Sulfanylidene (C=S) 2-Chlorobenzyl 513.84
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide Br Sulfanylidene Pyridin-2-ylmethyl 496.36
N-[(2-Chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide (BB02788) Morpholin-4-yl Sulfanylidene 2-Chlorobenzyl 501.04
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) Br Sulfanyl (C–S) Phenyl 518.90

Key Observations :

  • Replacement of the 6-bromo group with morpholin-4-yl (BB02788) reduces molecular weight and enhances solubility due to the polar morpholine group .
  • Compound 4a () replaces sulfanylidene (C=S) with a sulfanyl (C–S) group, reducing electrophilicity and possibly diminishing covalent binding to biological targets.

Key Observations :

  • Microwave irradiation (e.g., , °C for 1 h) is a common method for quinazolinone synthesis, improving reaction efficiency compared to conventional heating.
  • The target compound’s synthesis likely follows a similar pathway to , using a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) and brominated precursors.

Key Observations :

  • Hexanamide-linked compounds (e.g., ) show enhanced antibacterial activity when combined with ciprofloxacin, suggesting the target compound’s amide linker may synergize with antibiotics .
  • The 2-chlorobenzyl group in the target compound likely enhances lipophilicity, promoting blood-brain barrier penetration compared to pyridine or morpholine analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.